2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Overview
Description
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H3F4NO2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be a reactant in the preparation of aminopyridines .
Mode of Action
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid interacts with its targets through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
Its role in the preparation of aminopyridines and as a catalytic ligand suggests it may influence pathways related to these compounds .
Result of Action
Its role in the synthesis of aminopyridines and as a catalytic ligand in the preparation of tetramethylbiphenyls suggests it may have significant effects in these contexts .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The interactions of this compound with these biomolecules are primarily mediated through its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins and enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA . This inhibition disrupts bacterial DNA replication and transcription, leading to cell death. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through its fluorine atoms. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. For example, the binding of this compound to DNA gyrase and topoisomerase IV results in the inhibition of these enzymes, thereby preventing bacterial DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 95-100°C . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as irritation of the respiratory system, skin, and eyes . In animal studies, threshold effects have been observed, where the compound’s efficacy in inhibiting bacterial growth increases with dosage up to a certain point, beyond which additional increases in dosage do not result in further enhancement of its antibacterial activity. High doses of this compound can also lead to systemic toxicity, affecting multiple organs and tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidative and reductive pathways, leading to the formation of metabolites that can have different biochemical properties. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, converting it into hydroxylated and carboxylated derivatives . These metabolites can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of fluorine atoms in its structure can facilitate its localization to hydrophobic regions within the cell, such as lipid membranes and protein binding sites . Additionally, this compound can undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its subcellular localization and activity. The precise localization of this compound within the cell can determine its interactions with specific biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature yields 2-fluoro-3-bromopyridine . Another method involves the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used as a catalytic ligand in regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium.
Common reagents used in these reactions include tetra-n-butylammonium fluoride, dimethylformamide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: It serves as a building block for the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is employed in the production of agrochemicals, including pesticides and herbicides.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar in structure but differs in the position of the fluorine and trifluoromethyl groups.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another closely related compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMDMDQUVWALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651276 | |
Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040681-74-0 | |
Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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